2-Naphthyl-beta-D-galactopyranoside
Overview
Description
2-Naphthyl-beta-D-galactopyranoside is a chemical compound with the empirical formula C16H18O6 and a molecular weight of 306.31 g/mol . It is commonly used as a chromogenic substrate in biochemical assays, particularly in glycobiology research . This compound is known for its ability to release a chromophore upon enzymatic hydrolysis, making it valuable in various analytical applications.
Mechanism of Action
Target of Action
The primary target of 2-Naphthyl-beta-D-galactopyranoside is the enzyme beta-galactosidase . This enzyme is responsible for breaking down lactose into galactose and glucose .
Mode of Action
This compound acts as a substrate for beta-galactosidase . Upon hydrolyzation by the enzyme, it releases 2-naphthol .
Biochemical Pathways
The hydrolyzation of this compound by beta-galactosidase is part of the lactose metabolism pathway . The release of 2-naphthol can be detected by fluorescence analysis , indicating the completion of the enzymatic reaction.
Result of Action
The hydrolyzation of this compound by beta-galactosidase results in the release of 2-naphthol . This can be coupled with a suitable staining reagent, such as hexazonium p-rosaniline, to form a reddish-brown azo-dye . This color change can be used to visually detect the activity of beta-galactosidase.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the storage temperature for this compound is recommended to be at -20°C . The optimal pH and temperature for beta-galactosidase activity would also affect the efficacy of this compound as a substrate.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2-Naphthyl-beta-D-galactopyranoside interacts with the enzyme beta-galactosidase . Upon hydrolyzation by beta-galactosidase, 2-naphthol is released . This interaction is crucial in various biochemical assays.
Cellular Effects
It is known that the product of its hydrolyzation, 2-naphthol, can be detected by fluorescence analysis
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with beta-galactosidase . The enzyme catalyzes the hydrolysis of this compound, releasing 2-naphthol .
Metabolic Pathways
Its interaction with beta-galactosidase suggests it may play a role in galactose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthyl-beta-D-galactopyranoside typically involves the glycosylation of 2-naphthol with a suitable galactosyl donor. One common method is the trichloroacetimidate method, where D-galactose is reacted with 2-naphthol in the presence of a catalyst . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions: 2-Naphthyl-beta-D-galactopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using beta-galactosidase releases 2-naphthol and D-galactose.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of suitable catalysts.
Major Products:
Hydrolysis: 2-naphthol and D-galactose.
Oxidation: Oxidized naphthol derivatives.
Substitution: Substituted naphthol derivatives.
Scientific Research Applications
2-Naphthyl-beta-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study beta-galactosidase activity.
Biology: Employed in glycobiology research to investigate carbohydrate metabolism and enzyme kinetics.
Medicine: Utilized in diagnostic assays to detect beta-galactosidase activity in various biological samples.
Comparison with Similar Compounds
4-Nitrophenyl-beta-D-galactopyranoside: Another chromogenic substrate used in similar enzymatic assays.
6-Bromo-2-naphthyl-beta-D-galactopyranoside: A brominated derivative with similar applications.
2-Nitrophenyl-beta-D-galactopyranoside: Used as a substrate for colorimetric and EIA applications.
Uniqueness: 2-Naphthyl-beta-D-galactopyranoside is unique due to its specific chromogenic properties, which make it highly suitable for detecting beta-galactosidase activity. Its ability to release a distinct chromophore upon hydrolysis sets it apart from other substrates, providing a clear and measurable signal in various assays .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHKPYATGMFFPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33993-25-8 | |
Record name | 2-Naphthyl-beta-D-galactopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033993258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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